

# Application Notes and Protocols: Synthesis of Myoferlin Inhibitor 1

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| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Myoferlin inhibitor 1 |           |
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Myoferlin is a protein implicated in cancer cell migration, invasion, and angiogenesis, making it a compelling target for anti-cancer drug development. **Myoferlin inhibitor 1**, also identified in scientific literature as compound 6y, is a small molecule designed to target the myoferlin protein, thereby inhibiting its pro-metastatic functions. This document provides a detailed protocol for the laboratory synthesis of **Myoferlin inhibitor 1**, a summary of its key quantitative data, and a visual representation of its synthesis workflow and the targeted signaling pathway.

#### Introduction

Myoferlin (MYOF) is a member of the ferlin family of proteins, characterized by multiple C2 domains. It is overexpressed in various cancers, including pancreatic, breast, and colorectal cancer, where it plays a pivotal role in tumor progression and metastasis. Myoferlin is involved in crucial cellular processes such as vesicle trafficking, plasma membrane repair, and the regulation of receptor tyrosine kinases like VEGFR and EGFR. Its multifaceted role in promoting cancer cell motility and invasion has established it as a significant therapeutic target. **Myoferlin inhibitor 1** (compound 6y) has been shown to bind to the MYOF-C2D domain, exhibiting potent anti-invasion and anti-migration activities in pancreatic cancer cells.[1] It has been demonstrated to reverse the epithelial-mesenchymal transition (EMT) and inhibit the secretion of matrix metalloproteinases (MMPs), key processes in cancer metastasis.[1]



### **Data Presentation**

## **Table 1: Physicochemical Properties of Myoferlin**

**Inhibitor 1** 

| Property          | Value  |
|-------------------|--|
| IUPAC Name        | 3-(5-(3-carbamoylphenyl)-[2][3][4]triazol-1-yl)-N-(4-phenylbutyl)benzamide |
| Molecular Formula | C26H28N6O2   |
| Molecular Weight  | 468.54 g/mol   |
| CAS Number        | 2366279-99-2   |
| Appearance        | White solid  |

## Table 2: In Vitro Biological Activity of Myoferlin Inhibitor

**Assay Cell Line** IC50 / Kd Reference Binding Affinity (Kd) MYOF-C2D protein  $0.094 \mu M$ [1] Anti-invasion PANC-1  $0.12 \mu M$ [1] Cytotoxicity PANC-1  $0.84 \mu M$ [1] Cytotoxicity MIA PaCa-2  $1.54 \mu M$ [1] Cytotoxicity Capan-2  $2.85 \mu M$ [1]

## **Experimental Protocols**

The synthesis of **Myoferlin inhibitor 1** (compound 6y) is a multi-step process. The following protocol is adapted from the supporting information of "Modification and Biological Evaluation of a Series of 1,5-Diaryl-1,2,4-triazole Compounds as Novel Agents against Pancreatic Cancer Metastasis through Targeting Myoferlin" by Gu, H., et al.



# Synthesis of Intermediate 1: 3-Cyano-N'-(3-(N-(4-phenylbutyl)carbamoyl)benzoyl)benzohydrazide

- Materials:
  - 3-cyanobenzohydrazide
  - 3-(N-(4-phenylbutyl)carbamoyl)benzoic acid
  - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
  - 1-Hydroxybenzotriazole (HOBt)
  - N,N-Diisopropylethylamine (DIPEA)
  - N,N-Dimethylformamide (DMF)
- Procedure:
  - 1. Dissolve 3-(N-(4-phenylbutyl)carbamoyl)benzoic acid (1.0 eq) in anhydrous DMF.
  - 2. Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
  - 3. Stir the mixture at room temperature for 30 minutes.
  - 4. Add 3-cyanobenzohydrazide (1.0 eq) to the reaction mixture.
  - 5. Continue stirring at room temperature for 12 hours.
  - 6. Pour the reaction mixture into ice water and extract with ethyl acetate.
  - 7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - 8. Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

## Synthesis of Myoferlin Inhibitor 1 (Compound 6y)



#### Materials:

- Intermediate 1: 3-Cyano-N'-(3-(N-(4-phenylbutyl)carbamoyl)benzoyl)benzohydrazide
- Acetic acid
- Ammonium acetate

#### Procedure:

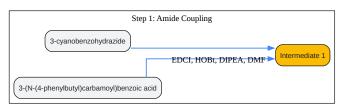
- 1. To a solution of Intermediate 1 (1.0 eq) in glacial acetic acid, add ammonium acetate (10 eq).
- 2. Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours.
- 3. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- 4. After completion, cool the reaction mixture to room temperature.
- 5. Pour the mixture into ice water to precipitate the product.
- 6. Filter the precipitate, wash with water, and dry under vacuum.
- 7. Recrystallize the crude product from ethanol to obtain pure **Myoferlin inhibitor 1** as a white solid.

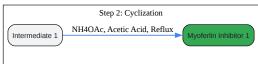
**Table 3: Synthesis Reaction Data** 

| Step | Product               | Starting Material                                  | Yield (%) |
|------|-----------------------|--|-----------|
| 1    | Intermediate 1        | 3-(N-(4-<br>phenylbutyl)carbamoyl<br>)benzoic acid | ~75-85%   |
| 2    | Myoferlin Inhibitor 1 | Intermediate 1                                     | ~60-70%   |

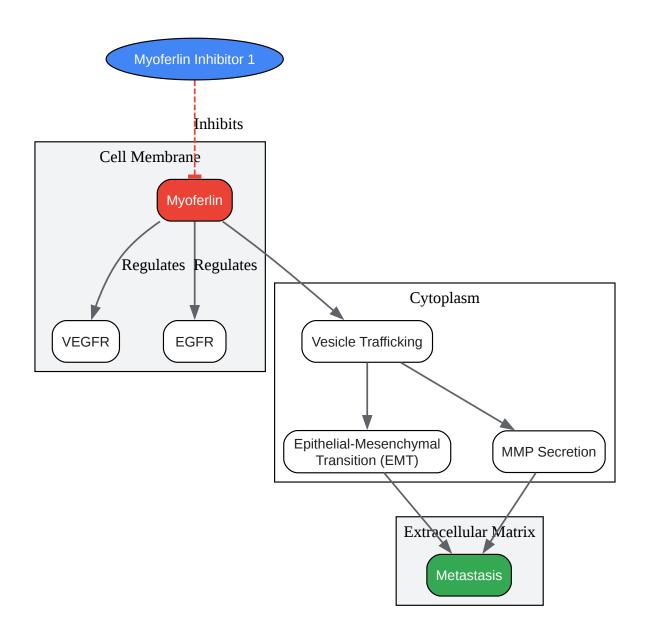
# Mandatory Visualization Synthesis Workflow of Myoferlin Inhibitor 1











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